Cas no 14429-43-7 ((R)-2-Acetamido-2-cyclohexylacetic acid)
(R)-2-Acetamido-2-cyclohexylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Acetamido-2-cyclohexylacetic acid
- (R)-Acetylamino-cyclohexyl-acetic acid
- (R)-Acetylaminocyclohexylaceticacid
- Cyclohexaneacetic acid,a-(acetylamino)-, (aR)-
- (2R)-2-acetamido-2-cyclohexyl-acetic acid
- (2R)-Acetamido(cyclohexyl)acetic acid
- Cyclohexaneacetic acid, alpha-(acetylamino)-, (alphaR)-
- SCHEMBL3285856
- (2R)-2-acetamido-2-cyclohexylacetic acid
- CS-0172000
- CVVVAKVOCWNDLJ-SECBINFHSA-N
- (R)-Acetylamino-cyclohexyl-acetic
- A848288
- (R)-(Acetylamino)(cyclohexyl)acetic acid
- EN300-5257189
- (2R)-2-cyclohexyl-2-acetamidoacetic acid
- (R)-2-Acetamido-2-cyclohexylaceticacid
- 14429-43-7
- AS-67385
- (R)-Acetylaminocyclohexyl acetic acid
- AKOS022172458
- DTXSID60448404
-
- MDL: MFCD09991565
- Inchi: 1S/C10H17NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t9-/m1/s1
- InChI Key: CVVVAKVOCWNDLJ-SECBINFHSA-N
- SMILES: OC([C@@H](C1CCCCC1)NC(C)=O)=O
Computed Properties
- Exact Mass: 199.12091
- Monoisotopic Mass: 199.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.134
- Boiling Point: 428.641°C at 760 mmHg
- Flash Point: 213.035°C
- Refractive Index: 1.497
- PSA: 66.4
- LogP: 1.54690
(R)-2-Acetamido-2-cyclohexylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 50348-0.25/G |
(R)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID |
14429-43-7 | 97% | 0.25g |
$286 | 2023-09-17 | |
| AstaTech | 50348-1/G |
(R)-ACETYLAMINO-CYCLOHEXYL-ACETIC ACID |
14429-43-7 | 97% | 1g |
$715 | 2023-09-17 | |
| Chemenu | CM127445-1g |
(R)-2-acetamido-2-cyclohexylacetic acid |
14429-43-7 | 97% | 1g |
$354 | 2021-06-09 | |
| Fluorochem | 036629-250mg |
R)-Acetylamino-cyclohexyl-acetic acid |
14429-43-7 | 97% | 250mg |
£196.00 | 2022-02-28 | |
| Fluorochem | 036629-1g |
R)-Acetylamino-cyclohexyl-acetic acid |
14429-43-7 | 97% | 1g |
£490.00 | 2022-02-28 | |
| Key Organics Ltd | AS-67385-0.25g |
(2R)-2-cyclohexyl-2-acetamidoacetic acid |
14429-43-7 | >95% | 0.25g |
£276.00 | 2025-02-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R940774-100mg |
R-Acetylamino-cyclohexyl-aceticacid |
14429-43-7 | 95% | 100mg |
¥446.40 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R940774-250mg |
R-Acetylamino-cyclohexyl-aceticacid |
14429-43-7 | 95% | 250mg |
¥810.00 | 2022-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R940774-1g |
R-Acetylamino-cyclohexyl-aceticacid |
14429-43-7 | 95% | 1g |
¥1,620.00 | 2022-08-31 | |
| Chemenu | CM127445-1g |
(R)-2-acetamido-2-cyclohexylacetic acid |
14429-43-7 | 97% | 1g |
$*** | 2023-03-30 |
(R)-2-Acetamido-2-cyclohexylacetic acid Suppliers
(R)-2-Acetamido-2-cyclohexylacetic acid Related Literature
-
Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (R)-2-Acetamido-2-cyclohexylacetic acid
Introduction to (R)-2-Acetamido-2-cyclohexylacetic Acid (CAS No. 14429-43-7)
(R)-2-Acetamido-2-cyclohexylacetic acid, identified by its Chemical Abstracts Service number CAS No. 14429-43-7, is a significant compound in the field of pharmaceutical chemistry and biotechnology. This molecule, characterized by its chiral center and amide functional group, has garnered considerable attention due to its versatile applications in drug development and synthetic chemistry.
The structural uniqueness of (R)-2-Acetamido-2-cyclohexylacetic acid lies in its combination of an acetamide moiety and a cyclohexyl group, which imparts both solubility and stability. These properties make it an invaluable intermediate in the synthesis of various pharmacologically active compounds. The enantiomeric purity of this compound, specifically the (R)-configuration, is crucial for ensuring the efficacy and safety of derived pharmaceuticals.
In recent years, advancements in synthetic methodologies have enabled more efficient production of (R)-2-Acetamido-2-cyclohexylacetic acid. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in achieving high enantiomeric excess. These methods not only improve yield but also minimize environmental impact, aligning with the growing emphasis on green chemistry principles.
The pharmaceutical industry has leveraged the versatility of (R)-2-Acetamido-2-cyclohexylacetic acid in the development of novel therapeutic agents. Its amide group serves as a key pharmacophore, facilitating interactions with biological targets. For instance, derivatives of this compound have shown promise in treating inflammatory diseases by modulating enzyme activity and protein-protein interactions.
Recent studies have highlighted the potential of (R)-2-Acetamido-2-cyclohexylacetic acid as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacokinetic properties. The cyclohexyl group in this compound enhances metabolic stability, making it an attractive scaffold for drug design. Researchers have successfully incorporated it into molecules that target cancer pathways, demonstrating its therapeutic potential.
The chemical synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid involves multi-step reactions that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts ensures the retention of stereochemistry throughout the synthesis. This meticulous approach is essential for producing pharmaceutical-grade material that meets stringent regulatory standards.
In addition to its pharmaceutical applications, (R)-2-Acetamido-2-cyclohexylacetic acid finds utility in materials science and industrial chemistry. Its unique structural features make it a valuable precursor for specialty polymers and coatings that exhibit enhanced durability and functionality. The growing demand for high-performance materials has further increased interest in this compound.
The future prospects for (R)-2-Acetamido-2-cyclohexylacetic acid are promising, with ongoing research exploring new synthetic routes and applications. Innovations in computational chemistry and artificial intelligence are expected to accelerate the discovery of novel derivatives with tailored properties. These advancements will likely expand its role in drug development and beyond.
In conclusion, (R)-2-Acetamido-2-cyclohexylacetic acid (CAS No. 14429-43-7) represents a cornerstone compound in modern chemical research. Its structural complexity, coupled with its functional diversity, makes it indispensable in pharmaceuticals, materials science, and industrial applications. As scientific understanding progresses, the full potential of this molecule will continue to unfold, driving innovation across multiple disciplines.
14429-43-7 ((R)-2-Acetamido-2-cyclohexylacetic acid) Related Products
- 78781-84-7((S)-Acetylamino-cyclohexyl-aceticacid)
- 3077-46-1((2S,3S)-2-Acetamido-3-methylpentanoic acid)
- 54831-20-8(N-Acetyl-D-allo-isoleucine)
- 100400-96-2(3-cyclohexyl-2-acetamidopropanoic acid)
- 33601-90-0(Alloisoleucine,N-acetyl- (9CI))
- 14328-53-1(ACETYL-D,L-DIETHYLALANINE)
- 20257-17-4( )
- 107020-80-4(2-Acetamido-2-cyclohexylacetic acid)
- 73465-39-1((2R*,3S*)-N-acetyl-DL-alloisoleucine)
- 19764-31-9(2-acetamido-3-methyl-pentanoic acid)